Increased Lipophilicity: Quantified logP Difference of 3H-Furo[3,4-e]benzimidazole vs. 1H-Benzimidazole
3H-Furo[3,4-e]benzimidazole exhibits a quantifiably higher lipophilicity compared to the unsubstituted benzimidazole core, which is a key determinant for membrane permeability and target engagement. The calculated XlogP for 3H-furo[3,4-e]benzimidazole is 1.8 [1], while the logP for 1H-benzimidazole is reported as 1.32 [2] and 1.56290 [3] in separate sources.
| Evidence Dimension | Lipophilicity (logP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.8 |
| Comparator Or Baseline | 1H-Benzimidazole: logP = 1.32 (Wikipedia) [2]; logP = 1.56290 (ChemSrc) [3] |
| Quantified Difference | ΔlogP = +0.48 to +0.24 (approximately 15-36% relative increase) |
| Conditions | Calculated values from public chemical databases; experimental conditions not specified. |
Why This Matters
A higher logP value directly correlates with enhanced lipophilicity, which is critical for optimizing membrane permeability in cell-based assays and can significantly influence the compound's distribution and bioavailability in in vivo models.
- [1] Chem960. 210-86-6 Compound Information. XlogP: 1.8. View Source
- [2] Wikipedia. Benzimidazole. LogP: 1.32. View Source
- [3] ChemSrc. 1H-Benzimidazole. LogP: 1.56290. View Source
